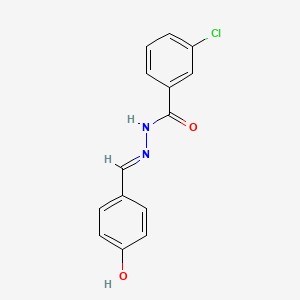
3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, also known as CHBB, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and research.
作用機序
The mechanism of action of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as oxidative stress and inflammation. 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to protect cells against oxidative stress and reduce inflammation in various animal models. Additionally, 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide for laboratory experiments is its ability to exhibit a range of biological activities, making it a versatile tool for studying various cellular processes. Additionally, 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is relatively easy to synthesize and has a good safety profile, making it a suitable candidate for use in animal studies.
However, there are also some limitations to the use of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide in laboratory experiments. For example, the mechanism of action of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide is not fully understood, which may limit its potential applications in certain research areas. Additionally, more research is needed to fully understand the safety and toxicity profile of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, particularly in long-term studies.
将来の方向性
There are several potential future directions for research on 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide. One area of interest is the development of novel 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide derivatives with improved biological activity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide and its potential applications in various disease models. Finally, more research is needed to fully understand the safety and toxicity profile of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide, particularly in long-term studies.
合成法
The synthesis of 3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide involves the reaction of 4-hydroxybenzaldehyde with 3-chlorobenzohydrazide in the presence of a suitable solvent and catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
3-chloro-N'-(4-hydroxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
特性
IUPAC Name |
3-chloro-N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-3-1-2-11(8-12)14(19)17-16-9-10-4-6-13(18)7-5-10/h1-9,18H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGXZUYECRVJBH-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6112214.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)
![N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride](/img/structure/B6112228.png)

![2-(1-methyl-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6112236.png)
![1-(4-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6112242.png)
![3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6112243.png)
![N'-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B6112250.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B6112259.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6112262.png)

![7-(3,4-dimethoxyphenyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6112298.png)
![2-{3-oxo-3-[3-(2-phenylethyl)-1-piperidinyl]propyl}pyrazine](/img/structure/B6112319.png)
![2-{3-[3-(2-chlorophenyl)-1-pyrrolidinyl]-3-oxopropyl}pyrazine](/img/structure/B6112325.png)